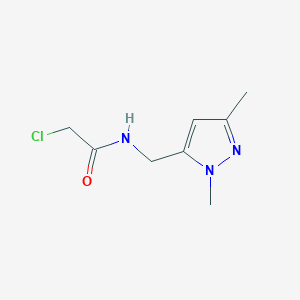
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and exhibits high thermal stability.
作用機序
The mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the disruption of cellular membranes. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to interact with the lipid bilayer of cell membranes, leading to the disruption of membrane integrity and subsequent cell death.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit low cytotoxicity towards normal human cells, making it a potential candidate for use in anticancer therapy. N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibits high thermal stability, making it suitable for use in high-temperature reactions. In addition, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is soluble in organic solvents, making it easy to handle and manipulate. However, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is relatively expensive and has limited availability, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the research and development of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a potential candidate for use in the treatment of bacterial infections. Another potential direction is the development of new synthetic routes for the production of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which may lead to increased availability and reduced cost. Additionally, the investigation of the mechanism of action of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may lead to the development of new drugs with improved efficacy and reduced toxicity.
合成法
The synthesis of N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction between 1-adamantylamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide as a white crystalline solid with a yield of approximately 80%.
科学的研究の応用
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit strong antimicrobial activity against various plant pathogens, making it a potential candidate for use as a pesticide. In medicine, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
特性
IUPAC Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-3-12(2)20(19-11)10-16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h3,13-15H,4-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYGZREZZVYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)



